molecular formula C11H12ClN3O2 B12998973 tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

Cat. No.: B12998973
M. Wt: 253.68 g/mol
InChI Key: AIBZJAORWQLASF-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with a chlorine atom at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 5. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, making it a key intermediate in pharmaceutical chemistry . Its molecular formula is C₁₁H₁₂ClN₃O₂, with a molecular weight of 253.69 g/mol (calculated from and ).

The compound is typically stored at 2–8°C to prevent decomposition . Its synthesis involves halogenation and protection strategies, as seen in analogous brominated derivatives (e.g., tert-butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate, CAS 1207625-13-5) . Safety data indicate hazards such as acute toxicity (H301, H311, H331) for related halogenated pyrrolopyrazines , though specific GHS data for the chloro derivative require further validation.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 2-chloropyrrolo[2,3-b]pyrazine-5-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-9(15)13-6-8(12)14-7/h4-6H,1-3H3

InChI Key

AIBZJAORWQLASF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=NC(=CN=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs₂CO₃/DMSO catalyzing the final cyclization step .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batch sizes and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate N/A C₁₁H₁₂ClN₃O₂ 253.69 Chlorine substituent; Boc protection. Pharmaceutical intermediate; cross-coupling reactions.
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate 1207625-13-5 C₁₁H₁₂BrN₃O₂ 298.15 Bromine substituent; higher reactivity in Suzuki couplings. Drug synthesis (e.g., kinase inhibitors).
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate 1313008-84-2 C₁₁H₁₁BrIN₃O₂ 424.03 Dual halogenation (Br, I); bulky structure. Radiolabeling; complex coupling reactions.
2-Chloro-5H-pyrrolo[2,3-b]pyrazine (unprotected core) 889447-19-2 C₆H₄ClN₃ 153.57 Lacks Boc group; reactive NH site. Precursor for functionalization.
3-Chloro-5H-pyrrolo[2,3-b]pyrazine (positional isomer) 1111638-10-8 C₆H₄ClN₃ 153.57 Chlorine at position 3; distinct electronic properties. SAR studies; medicinal chemistry.

Physicochemical Properties

  • Solubility : Boc protection improves solubility in organic solvents (e.g., DCM, THF) compared to unprotected analogs .
  • Stability : Chloro derivatives are generally more stable toward hydrolysis than bromo or iodo analogs but less reactive in cross-couplings .

Structural and Electronic Effects

  • Positional Isomerism : The 3-chloro isomer (CAS 1111638-10-8) exhibits different electronic properties due to altered substituent positioning, affecting reactivity and biological activity .

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